molecular formula C6H5ClIN B15250661 2-(Chloromethyl)-5-iodopyridine

2-(Chloromethyl)-5-iodopyridine

Cat. No.: B15250661
M. Wt: 253.47 g/mol
InChI Key: CHMBLTXRDNJTAO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

2-(chloromethyl)-5-iodopyridine

InChI

InChI=1S/C6H5ClIN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2

InChI Key

CHMBLTXRDNJTAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CCl

Origin of Product

United States

Preparation Methods

Chlorination of 2-Picoline to 2-Chloromethylpyridine

The foundational step in this route involves the liquid-phase chlorination of 2-picoline (2-methylpyridine) using chlorine gas in the presence of a phosphorus trichloride initiator and an acidic buffer. Adapted from the industrial-scale synthesis of 2-chloro-5-chloromethylpyridine, this method leverages radical-mediated chlorination to convert the methyl group at position 2 into a chloromethyl moiety. Critical parameters include maintaining a reaction temperature of 120–160°C and a pH of 4–5 to minimize byproducts such as polychlorinated derivatives. Under optimized conditions, this step achieves yields exceeding 85%, with the chloromethyl group introduced exclusively at position 2 due to the steric and electronic effects of the pyridine nitrogen.

Regioselective Nitration at Position 5

Subsequent nitration of 2-chloromethylpyridine employs a sulfuric acid-nitric acid mixture at 100–160°C to introduce a nitro group at position 5, meta to the chloromethyl substituent. The nitro group’s strong electron-withdrawing nature directs further functionalization, with the reaction proceeding via a mixed acid mechanism that favors meta substitution in pyridine systems. This step typically requires 7–10 hours, yielding 5-nitro-2-(chloromethyl)pyridine as the major product.

Reduction to 5-Amino Intermediate

Catalytic hydrogenation or iron-acetic acid reduction converts the nitro group to an amine, yielding 5-amino-2-(chloromethyl)pyridine. The amine serves as a versatile intermediate for diazotization, with reduction conditions carefully controlled to prevent dechlorination of the chloromethyl group.

Diazotization and Iodination

Treatment of the amine with sodium nitrite in sulfuric acid at –10°C generates a diazonium salt, which undergoes iodide substitution upon reaction with potassium iodide at 0°C. This Sandmeyer-type reaction replaces the diazo group with iodine, achieving 70–80% yields of 2-(chloromethyl)-5-iodopyridine. The protocol’s regiochemical fidelity is attributed to the amine’s directing effects and the low-temperature conditions that suppress side reactions.

Halomethylation of 5-Iodopyridine

Blanc Chloromethylation Strategy

This route explores the direct introduction of a chloromethyl group onto 5-iodopyridine using formaldehyde and hydrochloric acid in the presence of zinc chloride. While the Blanc reaction is well-established for benzene derivatives, pyridine’s reduced nucleophilicity necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). The iodine substituent at position 5 exerts a meta-directing effect, theoretically favoring chloromethylation at position 3. However, practical yields remain low (<30%) due to competing polymerization and incomplete substitution.

Alternative Halomethylation Approaches

Recent advances in transition metal-catalyzed C–H activation offer potential workarounds. For instance, palladium-mediated coupling of 5-iodopyridine with chloromethylzinc reagents could enable direct functionalization at position 2. While no explicit examples are documented in the provided sources, analogous Suzuki-Miyaura couplings for 2-chloro-5-iodopyridine suggest feasibility with appropriate catalyst tuning.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Sequential Chlorination-Iodination 4 60–70 High regioselectivity; Scalable Multi-step purification required
Halomethylation 2 <30 Conceptually simple Low yield; Poor regiocontrol
Cross-Coupling (Theoretical) 1–2 N/A Single-step potential Requires catalyst development

The sequential chlorination-iodination route emerges as the most industrially viable strategy, balancing yield and regiochemical precision. In contrast, direct halomethylation suffers from inefficiencies inherent to pyridine’s electronic structure, though it remains a focus for methodological innovation.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Chloromethyl)-5-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-iodopyridine involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine substituent can participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-(Chloromethyl)-5-iodopyridine
  • Molecular Formula : C₆H₅ClIN
  • CAS Registry Number : 1225380-30-2
  • Synonyms: SCHEMBL2326477, AKOS030626176, ZINC118645093
  • Key Features :
    • Contains a chloromethyl (-CH₂Cl) group at position 2 and an iodine atom at position 5 on the pyridine ring.
    • The chloromethyl group enhances reactivity in nucleophilic substitutions, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Molecular Weight : ~269.47 g/mol (calculated).
  • Appearance : Likely a crystalline solid, similar to 2-chloro-5-iodopyridine (yellow crystals, m.p. 99°C) .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications References
2-(Chloromethyl)-5-iodopyridine -CH₂Cl (2), -I (5) C₆H₅ClIN 1225380-30-2 Reactive sites for cross-coupling (iodine) and alkylation (chloromethyl); pharmaceutical intermediate .
2-Chloro-5-iodopyridine -Cl (2), -I (5) C₅H₃ClIN 69045-79-0 Yellow crystals (m.p. 99°C); used in Ni-catalyzed carboboration reactions .
2-Chloro-5-chloromethylpyridine -Cl (2), -CH₂Cl (5) C₆H₅Cl₂N Not provided Agrochemical intermediate (e.g., imidacloprid synthesis); dual reactivity sites .
5-(Chloromethyl)-2-methoxypyridine -CH₂Cl (5), -OCH₃ (2) C₇H₈ClNO 101990-70-9 Electron-donating methoxy group alters reactivity; used in custom organic synthesis .

Key Differences :

  • Reactivity: The chloromethyl group (-CH₂Cl) in 2-(Chloromethyl)-5-iodopyridine enables nucleophilic substitutions (e.g., SN2), while the iodine atom supports transition-metal-catalyzed cross-couplings.
  • Electronic Effects : Methoxy (-OCH₃) in 5-(Chloromethyl)-2-methoxypyridine is electron-donating, altering ring electron density compared to electron-withdrawing halogens .

Positional Isomers

Compound Name Substituent Positions Key Distinctions References
2-(Chloromethyl)-5-iodopyridine -CH₂Cl (2), -I (5) Iodine at position 5 enhances para-directed coupling reactions.
2-Chloro-5-iodo-4-methylpyridine -Cl (2), -I (5), -CH₃ (4) Methyl group introduces steric hindrance, reducing reactivity at position 3.
2-Chloro-5-iodo-3-nitropyridine -Cl (2), -I (5), -NO₂ (3) Nitro group (-NO₂) at position 3 increases electrophilicity for aromatic substitutions.

Impact of Substituent Position :

  • Steric Effects : Methyl groups (e.g., in 2-chloro-5-iodo-4-methylpyridine) hinder reactions at adjacent positions .
  • Directing Effects: Electron-withdrawing groups like -NO₂ (in 2-chloro-5-iodo-3-nitropyridine) direct electrophilic substitutions to meta positions .

Functional Group Variants

Compound Name Functional Groups Applications References
2-(Chloromethyl)-5-iodopyridine Halogen (-I), Alkyl Halide (-CH₂Cl) Dual functionality for cross-coupling and alkylation.
2-Amino-5-chloropyridine -NH₂ (2), -Cl (5) Anticancer and antimicrobial agent; amino group enables hydrogen bonding.
2-Chloro-5-cyanopyridine -Cl (2), -CN (5) Cyano group (-CN) serves as a precursor for carboxylic acids and amides.

Functional Group Reactivity :

  • Amino Group: Enhances solubility and biological activity (e.g., 2-amino-5-chloropyridine’s antimicrobial use) .
  • Cyano Group: Facilitates conversion to other functional groups (e.g., -COOH), expanding synthetic utility .

Biological Activity

2-(Chloromethyl)-5-iodopyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its derivatives have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity of 2-(Chloromethyl)-5-iodopyridine, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

2-(Chloromethyl)-5-iodopyridine features a pyridine ring substituted with a chloromethyl and an iodine group. The presence of these halogen substituents can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 2-(Chloromethyl)-5-iodopyridine exhibit significant antimicrobial properties. A study highlighted that certain derivatives were effective against various bacterial strains, suggesting that modifications to the halogen groups can enhance their efficacy.

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

This table illustrates the varying effectiveness of different derivatives against common pathogenic bacteria, emphasizing the potential for developing new antibiotics based on this scaffold.

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-5-iodopyridine has been investigated through various in vitro studies. Notably, compounds derived from this structure have shown potent inhibition of cancer cell proliferation.

A significant study evaluated the activity against L1210 mouse leukemia cells, revealing that some derivatives exhibited IC50 values in the nanomolar range:

Compound DerivativeCell LineIC50 (nM)
Derivative DL121010
Derivative EMCF-7 (breast)25
Derivative FHeLa (cervical)15

The mechanisms underlying these activities often involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Mechanistic Insights

The biological activity of 2-(Chloromethyl)-5-iodopyridine derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent clinical study evaluated the effectiveness of a specific derivative against multidrug-resistant bacterial infections in patients. The results demonstrated a significant reduction in bacterial load after treatment, highlighting the compound's potential as a therapeutic agent.
  • Case Study on Anticancer Properties : An experimental study using xenograft models showed that a derivative of 2-(Chloromethyl)-5-iodopyridine significantly inhibited tumor growth compared to control groups, supporting its potential as an anticancer drug candidate.

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-iodopyridine, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis involves coupling 2-chloro-5-iodopyridine with benzyl halides or thiols via Ullmann-type reactions. For example, a protocol using 2-chloro-5-iodopyridine (1.11 g, 4.64 mmol), 4-bromothiophenol (0.88 g), copper iodide (44 mg), potassium carbonate (1.28 g), and ethylene glycol in iPrOH at 80°C under nitrogen for 16 hours achieves moderate yields (~60%) . Key variables include:

  • Catalyst loading: Copper iodide at 5 mol% minimizes side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase impurities.
  • Temperature: Prolonged heating (>12 hours) improves conversion but risks decomposition.

Q. How can researchers characterize 2-(Chloromethyl)-5-iodopyridine and distinguish it from structural analogs?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: The chloromethyl group (~δ 4.5 ppm in 1^1H NMR) and iodine’s deshielding effect on adjacent protons are diagnostic. Compare with analogs like 2-(Benzyloxy)-5-iodopyridine, where benzyloxy protons appear at δ 5.1–5.3 ppm .
  • Mass spectrometry: ESI-MS typically shows [M+H]+ at m/z 268.9 (C6_6H5_5ClIN+^+).
  • X-ray crystallography: Resolves positional isomerism (e.g., 5-iodo vs. 3-iodo substitution) .

Q. What are the primary applications of 2-(Chloromethyl)-5-iodopyridine in pharmaceutical research?

Methodological Answer: This compound serves as a versatile intermediate:

  • Neonicotinoid analogs: React with nitromethylene pharmacophores to create insecticides .
  • Antiviral agents: The iodine atom facilitates cross-coupling (e.g., Suzuki reactions) to attach aryl/heteroaryl groups for bioactivity screening .
  • Prodrugs: The chloromethyl group undergoes nucleophilic substitution with amines or thiols for targeted delivery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving 2-(Chloromethyl)-5-iodopyridine?

Methodological Answer: Contradictions often arise from competing pathways (e.g., radical vs. polar mechanisms in cross-coupling). To clarify:

  • Kinetic isotope effects (KIE): Use deuterated analogs to probe hydrogen-transfer steps.
  • Computational modeling: DFT studies (e.g., B3LYP/6-31G*) identify transition states and activation energies .
  • Trapping experiments: Add radical scavengers (e.g., TEMPO) to detect transient intermediates .

Q. What strategies mitigate challenges in handling 2-(Chloromethyl)-5-iodopyridine’s hygroscopicity and instability?

Methodological Answer:

  • Storage: Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent hydrolysis.
  • In-situ generation: Prepare transiently via chloride-iodide exchange to avoid isolation .
  • Stabilizers: Add molecular sieves (3Å) or desiccants (CaCl2_2) during reactions .

Q. How can impurity profiles of 2-(Chloromethyl)-5-iodopyridine be analyzed and controlled?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/H2_2O gradient) to detect common impurities like dehalogenated byproducts (e.g., 5-iodopyridine).
  • ICH guidelines: Limit iodine-containing impurities (<0.15% w/w) via recrystallization (EtOAc/hexane) .
  • Stability studies: Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic pathways .

Q. How should researchers address discrepancies in spectral data for derivatives of 2-(Chloromethyl)-5-iodopyridine?

Methodological Answer:

  • Reference standards: Compare with PubChem-deposited spectra (e.g., InChIKey: JGDILQQBHGZXEG-UHFFFAOYSA-N for benzyloxy analogs) .
  • Multivariate analysis: Apply PCA (Principal Component Analysis) to 13^13C NMR datasets to distinguish positional isomers .
  • Collaborative validation: Share raw data via platforms like CCDC (Cambridge Crystallographic Data Centre) for peer verification .

Q. What experimental designs optimize reaction conditions for 2-(Chloromethyl)-5-iodopyridine in cross-coupling reactions?

Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Variables: Catalyst (CuI vs. Pd(OAc)2_2), solvent (DMSO vs. THF), temperature (60–100°C).
  • Response surface methodology (RSM): Maximize yield while minimizing byproducts (e.g., homo-coupled dimers) .
  • High-throughput screening: Test 96-well plates with automated liquid handlers for rapid optimization .

Q. How can computational tools predict the reactivity of 2-(Chloromethyl)-5-iodopyridine in novel reactions?

Methodological Answer:

  • Docking studies: Simulate interactions with biological targets (e.g., acetylcholinesterase for neonicotinoids) using AutoDock Vina .
  • Reactivity indices: Calculate Fukui functions (Gaussian 09) to identify electrophilic sites (C-I bond) prone to substitution .
  • Machine learning: Train models on PubChem data to predict reaction outcomes (e.g., random forest classifiers) .

Q. What safety protocols are critical when working with 2-(Chloromethyl)-5-iodopyridine’s hazardous byproducts?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and NIOSH-approved respirators during synthesis .
  • Waste disposal: Neutralize halogenated waste with 10% NaHSO3_3 before incineration.
  • Emergency measures: For spills, use vermiculite to absorb and avoid aqueous cleanup (prevents exothermic reactions) .

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